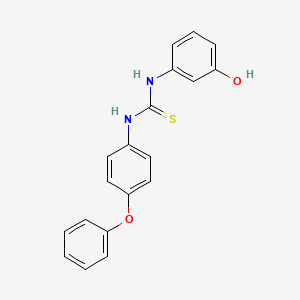

![molecular formula C23H29N3O3 B5562396 ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar spirocyclic compounds typically involves multi-step reactions that may include cyclocondensation, cyclization, and functional group transformations. For instance, ethyl 1-oxaspiro[2,5]octane-2-carboxylate can react with diethyl sodiomalonate in toluene, leading to the formation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can then undergo partial de-ethoxycarbonylation (Kuroyan et al., 1991).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction. A study on a related compound, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, demonstrated the use of these techniques for unambiguous assignments of bicyclic carbon and proton resonances, providing detailed insights into the molecular structure (Arias-Pérez et al., 2003).

Chemical Reactions and Properties

Spirocyclic compounds often participate in various chemical reactions, including cyclization and reactions with nucleophiles. For example, 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile reacts with alcohols and ketoximes to form diverse heterocyclic compounds (Kayukova et al., 1998).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate is involved in various synthesis and structural studies. For instance, Kuroyan et al. (1991) explored the synthesis of related compounds, such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting the chemical reactions and structural transformations involved in these processes (Kuroyan et al., 1991). Similarly, Kuroyan et al. (1991) also studied the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, emphasizing the use of NMR and mass spectrometry in understanding the chemical properties of these compounds (Kuroyan et al., 1991).

Catalytic and Reaction Studies

This compound also plays a role in catalytic and reaction studies. For example, MacorJohn et al. (1998) investigated an unusual by-product from a non-synchronous reaction involving a related compound, ethyl 1,2,4-triazine-3-carboxylate, demonstrating a novel reaction pathway (MacorJohn et al., 1998). Additionally, D’yakonov et al. (2007) conducted a study on the Dzhemilev reaction for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, showcasing the role of ethyl groups in these reactions (D’yakonov et al., 2007).

Applications in Peptide and Polymer Synthesis

The compound is also significant in peptide and polymer synthesis. Suter et al. (2000) utilized a related compound, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, in the synthesis of dipeptides, demonstrating its application as a dipeptide building block (Suter et al., 2000).

Ultrasonic Activation in Synthesis

Moiseev et al. (2011) explored the use of ultrasonic activation in synthesizing ethyl 3-(R-imino)adamantyl-1-carboxylates, highlighting a novel method of activation in the synthesis process (Moiseev et al., 2011).

Propiedades

IUPAC Name |

ethyl 1-(adamantane-1-carbonyl)-2,2-dicyano-6-azaspiro[2.5]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-2-29-20(28)26-5-3-22(4-6-26)18(23(22,13-24)14-25)19(27)21-10-15-7-16(11-21)9-17(8-15)12-21/h15-18H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURROFZOBKEEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,1-dicyano-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-6-azaspiro[2.5]octane-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

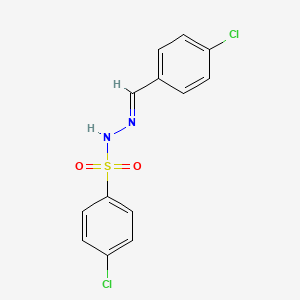

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)